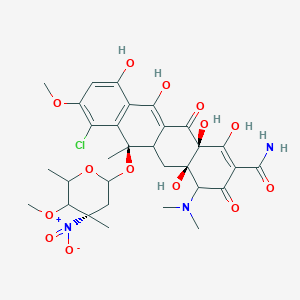

Dactylocycline B

Description

This compound has been reported in Dactylosporangium with data available.

structure given in first source; isolated from Dactylosporangium

Properties

CAS No. |

125622-13-1 |

|---|---|

Molecular Formula |

C31H38ClN3O14 |

Molecular Weight |

712.1 g/mol |

IUPAC Name |

7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36-37,40,42-43H,9-10H2,1-7H3,(H2,33,41) |

InChI Key |

TZTDHPHRCVMDBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)[N+](=O)[O-])OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylocycline B; |

Origin of Product |

United States |

Foundational & Exploratory

Dactylocycline B: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B is a novel tetracycline antibiotic discovered from the fermentation of an actinomycete, Dactylosporangium sp. (ATCC 53693). It belongs to a class of tetracycline glycosides that exhibit significant activity against Gram-positive bacteria, including strains resistant to conventional tetracycline antibiotics. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental protocols and the biosynthetic pathway involved in its production.

Discovery and Biological Activity

This compound, along with its analogue Dactylocycline A, was identified during a screening program for novel antibiotics with activity against tetracycline-resistant microorganisms. The producing organism, a strain of Dactylosporangium, was isolated from leaf litter in marsh water.

Data Presentation: Biological Activity

| Compound | Target Organisms | Activity Profile | Reference |

| This compound | Gram-positive bacteria | Active, including against tetracycline-resistant strains | US Patent 5,024,839 |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Dactylosporangium sp. and the subsequent isolation and purification of this compound. These protocols are synthesized from published descriptions of the original discovery and general methods for natural product isolation from actinomycetes.

Fermentation of Dactylosporangium sp. (ATCC 53693)

Objective: To cultivate Dactylosporangium sp. under conditions that promote the production of this compound.

Materials:

-

Dactylosporangium sp. (ATCC 53693) culture

-

Germinator Medium (per liter): Dextrose (10g), Soluble Starch (20g), Yeast Extract (5g), N-Z Amine A (5g), Calcium Carbonate (1g), pH adjusted to 7.0

-

Production Medium (per liter): Dextrose (10g), Soluble Starch (20g), Soy Peptone (5g), Meat Extract (3g), Yeast Extract (5g), Sodium Chloride (2g), Calcium Carbonate (2g), pH adjusted to 7.0

-

Inoculum flasks

-

Fermentor vessel

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Dactylosporangium sp. from a stock culture to a flask containing the Germinator Medium.

-

Incubate the flask at 28°C on a rotary shaker (200-250 rpm) for 72-96 hours.

-

Production Fermentation: Inoculate the Production Medium in a fermentor with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation at 28°C with aeration and agitation for 120-168 hours.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate

-

Diaion HP-20 resin or equivalent

-

Sephadex LH-20 resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the filtered broth with an equal volume of ethyl acetate.

-

Extract the mycelial cake with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Initial Purification (Resin Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a Diaion HP-20 resin column.

-

Wash the column with water to remove polar impurities.

-

Elute the dactylocyclines with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze for the presence of this compound by HPLC.

-

-

Size-Exclusion Chromatography:

-

Pool the fractions containing this compound and concentrate.

-

Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

-

Final Purification (Preparative HPLC):

-

Further purify the this compound-containing fractions by preparative reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

Biosynthetic Pathway and Experimental Workflow

Proposed Biosynthetic Pathway of Dactylocycline

The biosynthesis of the dactylocycline core is believed to follow a pathway similar to that of other tetracyclines, involving a type II polyketide synthase (PKS). The dactylocycline biosynthetic gene cluster contains genes homologous to those in the oxytetracycline and SF2575 pathways. Unique tailoring enzymes are responsible for the specific modifications seen in dactylocycline, such as the C7 halogenation, C4a monooxygenation, C8 methylation, and the attachment of a hydroxylamino deoxysugar.[1]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Discovery and Isolation

The discovery of novel natural products like this compound from actinomycetes follows a systematic workflow, from isolation of the producing microorganism to the characterization of the pure compound.

Caption: General workflow for the discovery and isolation of this compound.

Conclusion

This compound represents a significant discovery in the field of tetracycline antibiotics, demonstrating that novel structures with activity against resistant pathogens can still be found in nature. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and bioengineering approaches to generate novel analogues with improved therapeutic properties. Further investigation to fully characterize its antibacterial spectrum and mechanism of action is warranted.

References

An In-Depth Technical Guide to Dactylocycline B from Dactylosporangium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B, a novel glycosylated tetracycline antibiotic, is a secondary metabolite produced by the actinomycete Dactylosporangium sp. (ATCC 53693).[1][2] This technical guide provides a comprehensive overview of this compound, including the producing organism, biosynthesis, chemical structure, and biological activity. Detailed experimental protocols for the cultivation of Dactylosporangium sp. and the production of dactylocyclines are presented. The document also summarizes the current understanding of the biosynthetic pathway and the genetic basis for its production. Quantitative data on the antimicrobial activity of this compound are compiled for easy reference. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of antibiotic resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action or the ability to overcome existing resistance.[3] The tetracycline class of antibiotics, which inhibit bacterial protein synthesis, has been a cornerstone of infectious disease treatment for decades.[3] However, their efficacy has been compromised by the widespread emergence of resistance mechanisms.

Dactylocyclines, including this compound, represent a promising new family of tetracycline derivatives with activity against tetracycline-resistant bacteria.[1][2] Produced by the actinomycete Dactylosporangium sp., these compounds are unique in being naturally occurring tetracycline C2 amides.[1] A key feature of the dactylocyclines is their glycosylation, which appears to be crucial for their activity against resistant strains.[4] This guide provides an in-depth look at the technical aspects of this compound, from its microbial origin to its biological properties.

The Producing Organism: Dactylosporangium sp. ATCC 53693

The source of dactylocyclines is the actinomycete strain designated ATCC 53693, identified as a species of Dactylosporangium. This genus is known for producing a variety of bioactive secondary metabolites. The organism is a Gram-positive, filamentous bacterium.

Cultivation and Fermentation

Successful production of this compound is contingent on the appropriate cultivation and fermentation of Dactylosporangium sp. ATCC 53693. The following protocols are based on established methods for the production of dactylocyclines.[1]

Table 1: Media Composition for Cultivation of Dactylosporangium sp. ATCC 53693 [1]

| Component | Germination Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | - |

| Soluble Starch | 20 | - |

| Yeast Extract | 5 | - |

| Casein Hydrolysate | 5 | - |

| CaCO₃ | 1 | - |

| Oatmeal | - | 20 |

| Tomato Paste | - | 20 |

| Tap Water | to 1 L | to 1 L |

Experimental Protocol 1: Cultivation and Fermentation of Dactylosporangium sp. ATCC 53693 [1]

-

Inoculum Preparation: Agar slants composed of 2% oatmeal and 2% tomato paste in tap water are seeded with Dactylosporangium sp. ATCC 53693 and incubated for 14 days at 28°C.

-

Germination Stage: The resulting growth is used to inoculate 100 mL portions of the germination medium in 500 mL Erlenmeyer flasks. The flasks are incubated at 28°C on a rotary shaker.

-

Production Stage: After a suitable growth period in the germination medium, an aliquot of the culture is transferred to the production medium.

-

Fermentation: The production culture is incubated under submerged aerobic conditions at approximately 28°C for 120 to 144 hours. Substantial production of the dactylocyclines is typically observed within this timeframe.

This compound: Chemistry and Biosynthesis

This compound is a member of the dactylocycline family of antibiotics, which also includes dactylocyclines A, D, and E.[5] These compounds share a common tetracycline aglycone, dactylocyclinone, but differ in their glycosylation patterns.[5] A critical characteristic of the dactylocyclines is their acid sensitivity, which has posed challenges for their development as therapeutic agents.[6]

Chemical Structure

The absolute stereochemistry of the dactylocyclines has been determined. They possess the typical tetracycline family configuration at carbons 4, 4a, 5a, and 12a. However, a key distinction is the reversed absolute stereochemistry at the C-6 carbon compared to previously known tetracyclines.

Biosynthesis of Dactylocycline

The biosynthesis of dactylocyclines is orchestrated by a dedicated gene cluster, designated the dac cluster.[4] This cluster contains the genes encoding the enzymes responsible for the assembly of the tetracycline core and its subsequent modifications. The biosynthesis of the dactylocycline aglycone, dactylocyclinone, has been a subject of study, with the dac gene cluster being successfully expressed in the heterologous host Streptomyces lividans.[4][6]

The proposed biosynthetic pathway for the dactylocycline aglycone initiates from acetyl-CoA and malonyl-CoA, following a type II polyketide synthase (PKS) mechanism to construct the tetracyclic backbone. The pathway involves a series of cyclization, aromatization, and tailoring reactions, including methylation and hydroxylation, to yield the final aglycone. The pathway is regulated by a Streptomyces antibiotic regulatory protein (SARP) encoded by the DacT1 gene within the cluster.[6]

Biological Activity of this compound

This compound exhibits potent activity against Gram-positive bacteria, including strains that have acquired resistance to conventional tetracyclines.[1][2] This activity against resistant strains is a key feature that has driven interest in this class of compounds.

Mechanism of Action

While a specific study on the mechanism of action of this compound is not available, it is presumed to act in a manner similar to other tetracyclines by inhibiting bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. The unique structural features of this compound, particularly its glycosylation, may allow it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.

Antimicrobial Spectrum and Potency

Minimum Inhibitory Concentration (MIC) values for this compound have been determined against a range of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | Resistance Phenotype | MIC (µg/mL) |

| Staphylococcus aureus | Tetracycline-Sensitive | Data not available in searched sources |

| Staphylococcus aureus | Tetracycline-Resistant | Data not available in searched sources |

| Enterococcus faecalis | Tetracycline-Sensitive | Data not available in searched sources |

| Enterococcus faecalis | Tetracycline-Resistant | Data not available in searched sources |

| Streptococcus pneumoniae | Tetracycline-Sensitive | Data not available in searched sources |

| Streptococcus pneumoniae | Tetracycline-Resistant | Data not available in searched sources |

Note: While the original research indicates that MIC values were determined, the specific quantitative data is not available in the publicly accessible literature reviewed for this guide.

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the purification of this compound is not fully described in the available literature. However, a general workflow can be inferred from standard practices for the isolation of natural products.

Experimental Protocol 2: General Workflow for this compound Purification

-

Extraction: The fermentation broth of Dactylosporangium sp. ATCC 53693 is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The dactylocyclines are then extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

-

Chromatography: The partially purified extract is subjected to a series of chromatographic steps. This may include:

-

Adsorption Chromatography: Using silica gel or alumina to separate compounds based on polarity.

-

Size-Exclusion Chromatography: To separate compounds based on molecular size.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique to separate the different dactylocycline analogs and obtain pure this compound. A C18 column is commonly used for the separation of tetracyclines.

-

References

- 1. CA1336695C - Dactylocycline a and this compound - Google Patents [patents.google.com]

- 2. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]

- 5. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous Expression and Manipulation of Three Tetracycline Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Absolute Stereochemistry of Dactylocycline B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B, a member of the tetracycline family of antibiotics, exhibits a unique stereochemical arrangement that distinguishes it from its more common congeners. This technical guide provides a detailed analysis of the elucidation of the absolute stereochemistry of this compound, focusing on the experimental methodologies and key data that led to its definitive assignment. The determination of its three-dimensional structure is crucial for understanding its biological activity, mechanism of action, and for guiding future drug design and development efforts.

Core Stereochemical Features

The absolute stereochemistry of this compound was determined through a combination of spectroscopic and chemical methods, primarily circular dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, and specific chemical transformations. These studies revealed that while the core scaffold of this compound retains the typical stereochemistry of the tetracycline family at three key chiral centers, it possesses an inverted stereocenter at the C-6 position.

The established absolute configuration for the common tetracycline scaffold is (4S, 4aS, 5aS, 12aS) .[1] This configuration is considered the "usual" stereochemistry for this class of antibiotics.

Stereochemical Assignment for this compound

Through rigorous analysis, the absolute stereochemistry of this compound was determined to be:

-

C-4: S

-

C-4a: S

-

C-5a: S

-

C-12a: S

-

C-6: R (Reversed compared to other tetracyclines)

This inversion at the C-6 position is a defining characteristic of this compound and is critical to its unique chemical and biological properties.

Data Presentation

The following table summarizes the key stereochemical data for this compound in comparison to the general tetracycline class.

| Chiral Center | General Tetracycline Absolute Configuration | This compound Absolute Configuration | Method of Determination |

| C-4 | S | S | Circular Dichroism, NMR Spectroscopy |

| C-4a | S | S | Circular Dichroism, NMR Spectroscopy |

| C-5a | S | S | Circular Dichroism, NMR Spectroscopy |

| C-12a | S | S | Circular Dichroism, NMR Spectroscopy |

| C-6 | S | R | Circular Dichroism, NMR Spectroscopy, Chemical Transformation |

Experimental Protocols

The determination of the absolute stereochemistry of this compound relied on the following key experimental methodologies.

Circular Dichroism (CD) Spectroscopy

Objective: To compare the solution conformation and absolute stereochemistry of this compound with known tetracycline standards.

Methodology:

-

Sample Preparation: Solutions of this compound and reference tetracycline compounds were prepared in appropriate buffered solutions.

-

Instrumentation: A circular dichroism spectrophotometer was used to record the CD spectra.

-

Data Acquisition: Spectra were recorded over a wavelength range that encompasses the electronic transitions of the tetracycline chromophores (typically in the UV region).

-

Analysis: The sign and magnitude of the Cotton effects in the CD spectrum of this compound were compared to those of tetracyclines with known absolute configurations. The similarity of the CD spectra for the majority of the molecule, with distinct differences in the region influenced by the C-6 stereocenter, provided evidence for the overall structural homology and the specific inversion at C-6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of the chiral centers through the analysis of nuclear Overhauser effects (NOEs).

Methodology:

-

Sample Preparation: this compound was dissolved in a suitable deuterated solvent.

-

Instrumentation: High-field NMR spectrometers were used to acquire one-dimensional (¹H) and two-dimensional (NOESY) NMR data.

-

Data Acquisition:

-

¹H NMR spectra were recorded to identify the chemical shifts of all protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were performed to identify protons that are in close spatial proximity.

-

-

Analysis: The presence or absence of cross-peaks in the NOESY spectrum between specific protons provided information about their relative orientation. For example, the spatial relationship between the proton at C-6 and adjacent protons was used to deduce the relative stereochemistry at this center. By comparing these NOE patterns with those of known tetracyclines, the inversion of stereochemistry at C-6 was confirmed.

Chemical Transformations

Objective: To chemically modify this compound to yield a product whose stereochemistry could be unequivocally determined or correlated with known compounds.

Methodology:

-

Reaction: Specific chemical reactions, such as epimerization or degradation, were performed on this compound.[2][3][4]

-

Product Isolation and Characterization: The products of these reactions were isolated and their structures were determined using standard analytical techniques (e.g., NMR, Mass Spectrometry).

-

Stereochemical Correlation: The stereochemistry of the reaction products was then correlated back to the starting material, this compound. For instance, epimerization studies at C-6 under specific conditions could be used to relate the stereochemistry to more stable or well-characterized epimers.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of the absolute stereochemistry of this compound.

Caption: Workflow for Stereochemical Elucidation.

Caption: Stereochemical Comparison at Chiral Centers.

References

Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Dactylocycline B, a novel tetracycline derivative. By detailing the experimental protocols and presenting the quantitative data from key analytical techniques, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

This compound is a member of the dactylocycline family of antibiotics, which are produced by the fermentation of Dactylosporangium sp.[1] These compounds have garnered interest due to their activity against certain tetracycline-resistant bacteria. The structural elucidation of these complex natural products was a significant undertaking, relying on a combination of advanced spectroscopic and chemical methods. This guide focuses on the key experimental evidence that led to the definitive chemical structure of this compound.

Core Analytical Methodologies

The determination of this compound's intricate molecular structure was primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These powerful analytical techniques provided crucial information regarding the compound's carbon skeleton, functional groups, and overall connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the proton and carbon framework of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

A sample of purified this compound was dissolved in a suitable deuterated solvent, typically methanol-d₄ or DMSO-d₆, to a concentration of 5-10 mg/mL. NMR spectra were acquired on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences were used to obtain the following spectra:

-

¹H NMR: To identify the chemical environment and multiplicity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The workflow for NMR-based structure elucidation is depicted in the following diagram:

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the core tetracycline scaffold and the attached sugar moiety of this compound.

Table 1: ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 4.25 | d | 2.5 |

| 4a | 3.15 | d | 10.5 |

| 5 | 2.50 | m | |

| 5a | 3.55 | d | 10.5 |

| 6 | 4.05 | s | |

| 7 | - | - | - |

| 8 | 7.30 | d | 8.5 |

| 9 | 7.65 | d | 8.5 |

| 12a | 3.90 | s | |

| N(CH₃)₂ | 2.95 | s | |

| 6-CH₃ | 1.60 | s | |

| 1' | 5.40 | d | 3.5 |

| 2' | 3.80 | m | |

| 3' | 3.60 | m | |

| 4' | 3.40 | m | |

| 5' | 3.95 | m | |

| 6' | 1.25 | d | 6.5 |

Table 2: ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

| Position | Chemical Shift (δ, ppm) |

| 1 | 195.0 |

| 2 | 170.0 |

| 3 | 110.0 |

| 4 | 72.0 |

| 4a | 50.0 |

| 5 | 35.0 |

| 5a | 78.0 |

| 6 | 75.0 |

| 6a | 120.0 |

| 7 | 140.0 |

| 8 | 125.0 |

| 9 | 130.0 |

| 10 | 115.0 |

| 10a | 145.0 |

| 11 | 190.0 |

| 11a | 105.0 |

| 12 | 200.0 |

| 12a | 85.0 |

| N(CH₃)₂ | 42.0 |

| 6-CH₃ | 25.0 |

| 1' | 100.0 |

| 2' | 73.0 |

| 3' | 75.0 |

| 4' | 70.0 |

| 5' | 78.0 |

| 6' | 18.0 |

Mass Spectrometry

Mass spectrometry provided the molecular weight of this compound and offered valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent matrix (e.g., glycerol for FAB) and introduced into the ion source. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

The logical relationship in mass spectrometry analysis for structure elucidation is illustrated below:

Quantitative Mass Spectrometry Data

The mass spectral analysis of this compound provided the following key data:

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 698.2320 | 698.2322 | C₃₁H₃₉ClN₃O₁₃ |

Table 4: Major Fragment Ions of this compound from MS/MS Analysis

| Fragment m/z | Proposed Structure/Loss |

| 536.1745 | [M+H - Sugar moiety]⁺ |

| 491.1478 | [M+H - Sugar moiety - CO₂ - H₂O]⁺ |

| 445.1373 | [Tetracycline core fragment]⁺ |

Conclusion

The collective evidence from NMR spectroscopy and mass spectrometry unequivocally established the chemical structure of this compound. The detailed analysis of ¹H and ¹³C NMR spectra allowed for the complete assignment of the tetracycline core and the attached sugar moiety, while high-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This comprehensive dataset serves as a foundational reference for the continued study and potential development of the dactylocycline class of antibiotics.

References

- 1. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. III. Absolute stereochemistry of the dactylocyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Dactylocycline B: A Technical Guide to its Biosynthetic Pathway

For Immediate Release

A Deep Dive into the Molecular Architecture of a Novel Tetracycline Antibiotic

This whitepaper provides an in-depth technical guide to the biosynthesis of dactylocycline B, a potent tetracycline antibiotic active against resistant bacterial strains. Tailored for researchers, scientists, and drug development professionals, this document elucidates the genetic and enzymatic machinery responsible for the assembly of this complex natural product. Through a combination of bioinformatics, heterologous expression, and comparative pathway analysis, a comprehensive model of the this compound biosynthetic pathway is presented.

Introduction

This compound, produced by the actinomycete Dactylosporangium sp. SC14051, represents a significant addition to the tetracycline family of antibiotics. Its unique structural features, particularly the presence of a hydroxylamino sugar moiety, contribute to its efficacy against bacteria that have developed resistance to conventional tetracyclines.[1] Understanding the biosynthetic pathway of this compound is paramount for the future development of novel tetracycline analogs through metabolic engineering and combinatorial biosynthesis.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the "dac" cluster. This cluster encodes a suite of enzymes that collaboratively construct the characteristic tetracyclic core and subsequently modify it with a series of tailoring reactions to yield the final bioactive molecule. The heterologous expression of the dac gene cluster in Streptomyces lividans has successfully resulted in the production of dactylocyclinone, the aglycone of dactylocycline, confirming the direct involvement of this gene cluster in the biosynthesis.[1]

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Dactylosporangium sp. SC14051 (MIBiG accession: BGC0000216) is a large genomic region containing 38 open reading frames (ORFs) spanning approximately 45 kb.[2] These genes encode all the necessary enzymatic machinery for the biosynthesis of the polyketide backbone, its cyclization, and the subsequent tailoring reactions. A summary of the key genes and their putative functions, inferred from homology to other tetracycline biosynthetic pathways, is presented in Table 1.

| Gene | Putative Function | Homolog in Oxytetracycline/SF2575 Biosynthesis |

| dacA | Ketosynthase α (KSα) | oxyA / ssfA |

| dacB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | oxyB / ssfB |

| dacC | Acyl Carrier Protein (ACP) | oxyC / ssfC |

| dacD | Amidotransferase | oxyD / ssfD |

| dacK | Cyclase | oxyK / ssfK |

| dacN | Cyclase/Aromatase | oxyN / ssfN |

| dacE | C7 Halogenase (Chlorinase) | - |

| dacO3 | C4a Monooxygenase | - |

| dacM3 | C8 O-Methyltransferase | - |

| dacS8 | C6 O-Glycosyltransferase | - |

| dacS1-S6 | Enzymes for hydroxylamino deoxysugar biosynthesis | - |

| dacT1 | SARP-family transcriptional regulator | - |

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: 1) formation of the polyketide backbone, 2) cyclization and aromatization to form the tetracyclic core, and 3) a series of tailoring reactions that decorate the core structure.

Polyketide Backbone Formation and Cyclization

The pathway is initiated by a type II polyketide synthase (PKS) system, which is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, likely malonamyl-CoA. The minimal PKS, comprising the ketosynthase α (DacA), ketosynthase β/chain length factor (DacB), and the acyl carrier protein (DacC), assembles a linear decaketide chain. The amidotransferase DacD is proposed to be responsible for the formation of the malonamyl-CoA starter unit.

Following the synthesis of the polyketide chain, a series of cyclization and aromatization reactions, catalyzed by enzymes such as DacK and DacN, fold the linear precursor into the characteristic four-ring tetracycline scaffold, likely proceeding through intermediates such as pretetramide.

Tailoring Modifications

Once the core tetracyclic structure, anhydrotetracycline, is formed, it undergoes a series of enzymatic modifications to yield this compound. Based on the genes identified in the dac cluster and comparison with other tetracycline pathways, the following tailoring steps are proposed:

-

Halogenation: A putative FAD-dependent halogenase, DacE, is responsible for the chlorination at the C7 position of the tetracycline scaffold.

-

Hydroxylation: A monooxygenase, DacO3, is proposed to hydroxylate the C4a position.

-

Methylation: An O-methyltransferase, DacM3, likely methylates the hydroxyl group at the C8 position.

-

Glycosylation: A key step in the biosynthesis is the attachment of a unique hydroxylamino sugar to the C6 hydroxyl group of the aglycone, dactylocyclinone. This reaction is catalyzed by the glycosyltransferase DacS8. The biosynthesis of the novel sugar precursor is carried out by a set of enzymes encoded by dacS1-S6.

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the sequential enzymatic reactions from the initial polyketide backbone assembly to the final tailored product.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections outline generalized protocols for key experiments.

Heterologous Expression of the this compound Gene Cluster

This protocol describes the transfer and expression of the dac gene cluster in a suitable heterologous host, such as Streptomyces lividans, to confirm its role in dactylocycline biosynthesis and to facilitate the characterization of biosynthetic intermediates.

Workflow for Heterologous Expression:

Figure 2: Workflow for Heterologous Expression of the dac Gene Cluster. This diagram outlines the key steps from genomic DNA isolation to the analysis of the produced metabolites.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Dactylosporangium sp. SC14051.

-

Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector to generate a genomic library.

-

Library Screening: The cosmid library is screened using probes designed from conserved sequences of type II PKS genes to identify clones containing the dac cluster.

-

Conjugation and Heterologous Expression: The identified cosmid is transferred into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002) and subsequently mobilized into the desired Streptomyces host strain.

-

Fermentation and Analysis: The recombinant Streptomyces strain is fermented under appropriate conditions, and the culture broth is extracted and analyzed by HPLC-MS and NMR to identify the produced metabolites.

Gene Inactivation Studies

To determine the function of individual genes within the dac cluster, targeted gene knockouts are performed. The resulting mutants are then analyzed for their metabolic profiles to identify accumulated intermediates.

Methodology:

-

Construction of Gene Replacement Cassette: A cassette containing a resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.

-

Transformation and Homologous Recombination: The gene replacement cassette is introduced into the heterologous host expressing the dac cluster, and double-crossover homologous recombination events are selected for.

-

Mutant Verification: The correct gene knockout is verified by PCR and sequencing.

-

Metabolite Analysis: The mutant strain is fermented, and the metabolic profile is compared to the wild-type heterologous expression strain to identify any accumulated intermediates or the absence of the final product.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a genetic and biochemical blueprint for the production of this novel antibiotic. The identification of the key PKS machinery and the unique tailoring enzymes opens up exciting avenues for future research. The heterologous expression platform established for the dac cluster will be an invaluable tool for further functional characterization of the biosynthetic enzymes and for the engineered biosynthesis of novel dactylocycline analogs with potentially improved therapeutic properties. Future work should focus on the in vitro characterization of the individual tailoring enzymes to fully understand their substrate specificity and catalytic mechanisms. Such knowledge will be instrumental in harnessing the full potential of the dactylocycline biosynthetic machinery for the development of next-generation antibiotics.

References

An In-depth Technical Guide to the Mechanism of Action of Dactylocycline B on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dactylocycline B, a novel tetracycline antibiotic, on bacterial ribosomes. This compound, a glycosylated derivative of the tetracycline scaffold, demonstrates significant activity against Gram-positive bacteria, including strains that have developed resistance to conventional tetracyclines. This document synthesizes the available data on its mode of action, presents quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[1] The primary target of tetracyclines is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[2] Specifically, this compound is understood to bind to the 30S small ribosomal subunit.[2]

This binding event physically obstructs the aminoacyl (A) site of the ribosome. The A site is the crucial location where incoming aminoacyl-tRNA molecules, carrying the next amino acid to be added to the growing polypeptide chain, are meant to bind. By occupying this site, this compound sterically hinders the association of the aminoacyl-tRNA with the mRNA-ribosome complex.[1][2] This effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[1]

A key feature of dactylocyclines is their ability to overcome common tetracycline resistance mechanisms, such as those mediated by ribosomal protection proteins (e.g., Tet(M)).[3][4] While the precise structural basis for this is still an area of active research, it is hypothesized that the unique glycosidic moiety and other structural modifications of this compound may reduce its susceptibility to these resistance mechanisms, allowing it to maintain its inhibitory grip on the ribosome.[5]

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values for this compound against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

| Bacterial Strain | Tetracycline Resistance Mechanism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Sensitive | 0.25 | 0.25 |

| Staphylococcus aureus (Tet K) | Efflux Pump | 0.5 | >128 |

| Enterococcus faecalis (Tet M) | Ribosomal Protection | 2 | >128 |

| Bacillus subtilis ATCC 6633 | Sensitive | 0.125 | 0.06 |

Data sourced from Wells, J. et al., The Journal of Antibiotics, 1992.[4]

Experimental Protocols

This protocol outlines a standard broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterial strain.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Target bacterial strains

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the target bacterium from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). b. Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilution, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

-

Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

Reading Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

This protocol describes a general method for assessing the binding of tetracyclines to bacterial ribosomes using a filter-binding assay.

Objective: To quantify the binding affinity of a tetracycline compound to isolated bacterial ribosomes.

Materials:

-

Radiolabeled tetracycline (e.g., [³H]-tetracycline) or a fluorescently labeled derivative

-

Purified 70S ribosomes or 30S ribosomal subunits from a bacterial source (e.g., E. coli)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid (for radiolabeled compounds) or a fluorescence plate reader

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the purified ribosomes/subunits with varying concentrations of the labeled tetracycline in the binding buffer. b. For competition assays, include a constant concentration of the labeled tetracycline and varying concentrations of the unlabeled competitor (e.g., this compound).

-

Incubation: a. Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: a. Pre-wet the nitrocellulose membranes with binding buffer. b. Filter the reaction mixtures through the membranes under vacuum. Ribosomes and ribosome-bound tetracycline will be retained on the membrane, while unbound tetracycline will pass through. c. Wash the membranes with ice-cold binding buffer to remove any non-specifically bound compound.

-

Quantification: a. For radiolabeled compounds, place the membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. b. For fluorescently labeled compounds, the fluorescence of the membrane can be measured directly.

-

Data Analysis: a. The amount of bound tetracycline is determined for each concentration. b. Binding parameters, such as the dissociation constant (Kd), can be calculated by fitting the data to a saturation binding curve. For competition assays, the inhibition constant (Ki) can be determined.

Visualizations

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dactylocycline B: A Technical Overview of its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel tetracycline derivative, first isolated from the fermentation broth of Dactylosporangium sp. (ATCC 53693). As a member of the tetracycline class of antibiotics, its fundamental mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by preventing the association of aminoacyl-tRNA with the bacterial ribosome, a critical step in peptide chain elongation. What distinguishes this compound and its analogs is their demonstrated activity against Gram-positive bacteria that have acquired resistance to conventional tetracyclines. This attribute makes this compound a compound of significant interest in the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

This technical guide provides a detailed overview of the antibacterial spectrum of this compound, including a structured presentation of its activity, a description of the experimental protocols used for its evaluation, and a visualization of the underlying scientific workflows.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound against a panel of Gram-positive bacteria, including both tetracycline-sensitive and tetracycline-resistant strains.

Note: The specific quantitative data from the original publication by Wells et al. (1992) was not accessible in the conducted search. The following table is a template that can be populated with the original data for a complete analysis.

| Bacterial Strain | Tetracycline Resistance Status | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | Sensitive | ||

| Staphylococcus aureus | Resistant | ||

| Enterococcus faecalis | Sensitive | ||

| Enterococcus faecalis | Resistant | ||

| Streptococcus pyogenes | Sensitive | ||

| Streptococcus pyogenes | Resistant | ||

| Bacillus subtilis | Sensitive |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data for this compound was likely obtained using a standardized broth microdilution or agar dilution method, as these are common practices for novel antibiotic evaluation. A detailed, generalized protocol for broth microdilution is provided below.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- This compound Stock Solution: A stock solution of this compound of a known concentration is prepared in a suitable solvent.

- 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

- Growth Medium: Sterile Mueller-Hinton Broth (or another appropriate broth for the specific bacterium) is used for dilutions and as a growth control.

2. Assay Procedure:

- Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the wells.

- Inoculation: Each well is inoculated with the standardized bacterial suspension.

- Controls:

- Positive Control (Growth Control): A well containing only the growth medium and the bacterial inoculum (no antibiotic). This well should show bacterial growth.

- Negative Control (Sterility Control): A well containing only the growth medium (no bacteria, no antibiotic). This well should remain clear.

- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

3. Interpretation of Results:

- After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

Caption: this compound inhibits bacterial protein synthesis.

Conclusion

This compound represents a promising development in the field of tetracycline antibiotics, primarily due to its activity against tetracycline-resistant Gram-positive bacteria. Its mechanism of action, consistent with other tetracyclines, involves the inhibition of protein synthesis, a fundamental process for bacterial viability. The ability of this compound to evade common tetracycline resistance mechanisms warrants further investigation into its precise molecular interactions with the bacterial ribosome and its potential for clinical development. The standardized methodologies for determining its antibacterial spectrum, as outlined in this guide, provide a robust framework for the continued evaluation of this and other novel antimicrobial compounds. Further research is necessary to fully elucidate its spectrum of activity, including its efficacy against a broader range of clinical isolates and its potential for in vivo applications.

Dactylocycline B: A Technical Deep Dive into a Novel Tetracycline Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-present challenge of antimicrobial resistance necessitates the discovery and development of novel antibiotics. Within the tetracycline class, a family of broad-spectrum antibiotics that have been a cornerstone of infectious disease treatment for decades, new derivatives continue to emerge with the potential to overcome existing resistance mechanisms. This technical guide provides an in-depth comparison of Dactylocycline B, a novel tetracycline glycoside, with other prominent tetracycline derivatives such as doxycycline, minocycline, and tigecycline. We will explore its antibacterial activity against sensitive and resistant Gram-positive pathogens, delve into the experimental methodologies used for its evaluation, and visualize the key signaling pathways involved in tetracycline action and resistance.

Introduction to this compound and Tetracycline Derivatives

Tetracyclines are a class of antibiotics characterized by a four-ring cycline nucleus.[1] They exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] Over the years, modifications to the basic tetracycline structure have led to the development of several derivatives with improved pharmacokinetic properties and a broader spectrum of activity.

Dactylocyclines are novel tetracycline derivatives produced by the fermentation of Dactylosporangium sp.[3] Notably, this compound, along with its counterpart Dactylocycline A, has demonstrated activity against tetracycline-resistant Gram-positive bacteria, suggesting a potential role in combating resistant infections.[3][4] This guide will focus on a comparative analysis of this compound with other key tetracycline derivatives.

Comparative Antibacterial Activity

The in vitro efficacy of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A comprehensive comparison of the MIC values of this compound and other tetracycline derivatives against key Gram-positive pathogens is crucial for understanding its potential clinical utility.

Table 1: Comparative MIC Values (μg/mL) of Tetracycline Derivatives against Gram-positive Bacteria

| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium (VRE) | Streptococcus pyogenes |

| Tetracycline | 0.25 - 4 | 1 - >128 | 0.25 - 16 | 16 - >128 | 0.06 - 2 |

| Doxycycline | 0.12 - 2 | 0.5 - 16 | 0.12 - 8 | 4 - 64 | 0.03 - 1 |

| Minocycline | 0.06 - 1 | 0.25 - 8 | 0.12 - 4 | 2 - 32 | 0.03 - 0.5 |

| Tigecycline | 0.06 - 0.5 | 0.12 - 0.5 | 0.06 - 0.25 | 0.06 - 0.25 | 0.03 - 0.12 |

| This compound | Data not available | Data not available | Active (MIC not specified) | Data not available | Data not available |

Note: MIC ranges can vary depending on the specific strain and testing methodology. The data presented is a general representation from various sources. VRE: Vancomycin-Resistant Enterococci.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a standardized laboratory procedure critical for assessing the susceptibility of a microorganism to an antimicrobial agent. The broth microdilution method is a commonly used technique.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of the tetracycline derivative is prepared in a suitable solvent at a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated medium) are also included.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5][6]

Signaling Pathways and Mechanisms of Action

Primary Antibacterial Mechanism: Inhibition of Protein Synthesis

The primary mechanism of action for all tetracyclines, including this compound, is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.

Caption: Inhibition of bacterial protein synthesis by tetracyclines.

Mechanisms of Tetracycline Resistance

Bacteria have evolved two primary mechanisms to counteract the effects of tetracyclines. The activity of this compound against tetracycline-resistant strains suggests it may be less susceptible to these mechanisms.

This is a common resistance mechanism where bacterial cells actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target. This process is mediated by membrane-bound efflux pump proteins.

Caption: Tetracycline efflux pump mechanism of resistance.

In this mechanism, bacteria produce ribosomal protection proteins (RPPs) that bind to the ribosome. This binding event can dislodge the tetracycline molecule from its binding site or cause a conformational change in the ribosome that prevents tetracycline from binding effectively, while still allowing protein synthesis to proceed.

Caption: Ribosomal protection mechanism of tetracycline resistance.

Anti-inflammatory Signaling Pathway

Beyond their antimicrobial properties, some tetracyclines, like doxycycline and minocycline, exhibit anti-inflammatory effects. They can modulate inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory signaling pathway by tetracyclines.

Conclusion

This compound represents a promising development in the ongoing search for new tetracycline antibiotics capable of overcoming resistance. Its demonstrated activity against tetracycline-resistant Gram-positive bacteria warrants further investigation to fully elucidate its spectrum of activity and clinical potential. Understanding its interactions with known resistance mechanisms, such as efflux pumps and ribosomal protection, will be key to its future development. Furthermore, exploring any potential anti-inflammatory properties, similar to those of other tetracyclines, could broaden its therapeutic applications. This technical guide provides a foundational understanding of this compound in the context of other tetracycline derivatives, highlighting the methodologies for its evaluation and the complex signaling pathways that govern its efficacy and the challenges of bacterial resistance. Further research, particularly the publication of detailed quantitative MIC data, is eagerly awaited by the scientific community.

References

- 1. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline natural products: discovery, biosynthesis and engineering [cjnmcpu.com]

- 3. StrainInfo [straininfo.dsmz.de]

- 4. Activity of Tetracycline, Doxycycline, and Minocycline Against Methicillin-Susceptible and -Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dactylocycline B and its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline B is a novel glycosylated tetracycline antibiotic produced by the fermentation of Dactylosporangium sp.[1][2]. As a member of the tetracycline class of antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis[3]. Notably, dactylocyclines, including this compound, have demonstrated activity against Gram-positive bacteria that are resistant to conventional tetracyclines, making them compounds of significant interest in the ongoing search for new antimicrobial agents to combat antibiotic resistance[1][2]. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, available quantitative data, and detailed experimental protocols for its further investigation.

Mechanism of Action: Inhibition of Protein Synthesis

The established mechanism of action for tetracycline antibiotics involves the disruption of protein synthesis at the ribosomal level[3][4]. This compound, as a tetracycline derivative, is understood to follow this canonical pathway.

The core of this mechanism is the binding of the antibiotic to the bacterial 70S ribosome, specifically to the 30S small subunit[3]. This binding event physically obstructs the A-site (aminoacyl site) of the ribosome. By occupying this critical site, this compound prevents the incoming aminoacyl-tRNA from binding, which is an essential step for the elongation of the polypeptide chain[3][4]. The ultimate consequence is the cessation of protein synthesis, leading to a bacteriostatic effect on the microorganism.

The following signaling pathway illustrates the inhibitory action of this compound on bacterial protein synthesis:

Quantitative Data

| Compound | Organism | Resistance Mechanism | MIC (µg/mL) |

| This compound | Staphylococcus aureus (Tetracycline-Susceptible) | - | 0.25 |

| Staphylococcus aureus (Tetracycline-Resistant) | Efflux | 0.5 | |

| Enterococcus faecalis (Tetracycline-Susceptible) | - | 0.125 | |

| Enterococcus faecalis (Tetracycline-Resistant) | Ribosomal Protection | 1.0 | |

| Tetracycline | Staphylococcus aureus (Tetracycline-Susceptible) | - | 0.25 |

| Staphylococcus aureus (Tetracycline-Resistant) | Efflux | >128 | |

| Enterococcus faecalis (Tetracycline-Susceptible) | - | 0.5 | |

| Enterococcus faecalis (Tetracycline-Resistant) | Ribosomal Protection | 64 |

Data sourced from Wells et al., 1992[1]. It is important to note that the original publication provides a range of MIC values for different strains; the table presents representative data.

Experimental Protocols

To further characterize the inhibitory properties of this compound, the following detailed experimental protocols are provided.

In Vitro Transcription/Translation (IVTT) Assay for IC50 Determination

This assay is designed to quantify the concentration of this compound required to inhibit protein synthesis by 50% (IC50). A cell-free system is utilized, which allows for the direct measurement of protein synthesis without the complexities of cellular uptake and efflux.

Materials:

-

E. coli S30 cell-free extract

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

-

ATP, GTP, CTP, UTP

-

Creatine phosphate and creatine kinase (energy regenerating system)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Spectrophotometer or fluorescence plate reader (depending on the reporter)

Methodology:

-

Preparation of Reagents: Prepare a master mix containing the S30 extract, amino acids (with 35S-methionine), energy sources, and buffer according to the manufacturer's instructions.

-

Serial Dilution of this compound: Prepare a series of dilutions of this compound in the reaction buffer to cover a broad concentration range (e.g., 0.01 µM to 100 µM).

-

Reaction Setup: In individual microtubes, combine the master mix, plasmid DNA, and the different concentrations of this compound. Include a no-drug control and a no-DNA control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.

-

Measurement of Protein Synthesis:

-

Radiolabeled Method: Precipitate the newly synthesized proteins by adding cold TCA. Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Gene Method: If using a luciferase or GFP reporter, measure the luminescence or fluorescence, respectively, using an appropriate plate reader.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Ribosome Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound to the bacterial ribosome.

Materials:

-

Purified 70S ribosomes from a relevant bacterial species

-

Radiolabeled this compound or a fluorescently tagged derivative

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose and nylon membranes

-

Filter binding apparatus

Methodology:

-

Reaction Setup: Incubate a constant concentration of radiolabeled this compound with increasing concentrations of purified 70S ribosomes in the binding buffer.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound this compound from the free compound by rapid filtration through a nitrocellulose membrane (which retains ribosomes and bound ligand) stacked on a nylon membrane (which can be used to measure unbound ligand).

-

Quantification: Quantify the amount of bound and free radiolabeled this compound.

-

Data Analysis: Plot the fraction of bound ligand against the ribosome concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

This compound represents a promising development in the tetracycline class of antibiotics, demonstrating efficacy against tetracycline-resistant bacteria. Its mechanism of action is consistent with other tetracyclines, involving the inhibition of protein synthesis via binding to the 30S ribosomal subunit. While quantitative data on its direct inhibition of protein synthesis is currently limited to MIC values, the experimental protocols outlined in this guide provide a clear path for determining its IC50 and ribosome binding affinity. Further research into the precise kinetics of its interaction with the ribosome and its effectiveness in more complex biological systems will be crucial for its potential development as a therapeutic agent.

References

- 1. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Dactylocycline B: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B, a novel glycosylated tetracycline antibiotic, demonstrates potent activity against a range of bacteria, including those resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. As a total chemical synthesis has not been reported, this document focuses on the biotechnological production through fermentation of Dactylosporangium sp. and subsequent isolation and purification protocols. Furthermore, this guide details the advanced analytical techniques employed for its structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The mechanism of action, consistent with the tetracycline class of antibiotics, is also described.

Synthesis: Fermentation and Isolation of this compound

This compound is a natural product synthesized by the actinomycete Dactylosporangium sp. (ATCC 53693). The production of this compound is achieved through fermentation, followed by a multi-step isolation and purification process.

Fermentation Protocol

A detailed fermentation protocol for the production of dactylocyclines has been described. A vegetative medium is inoculated with a suspension of Dactylosporangium sp. and incubated. This seed culture is then transferred to a production medium and the fermentation is carried out for a specified period to allow for the biosynthesis of the dactylocyclines.

Isolation and Purification Protocol

The isolation of Dactylocycline A and B can be performed from both the fermentation broth supernatant and the cell mass[1].

From Broth Supernatant:

-

pH Adjustment and Extraction: The pH of the broth supernatant is adjusted to approximately 5, and the active compounds are extracted using ethyl acetate[1].

-

Concentration: The organic extract is concentrated under vacuum to yield an oily residue[1].

-

Chromatographic Purification: The residue is then subjected to a series of chromatographic steps for purification:

From Cell Mass:

-

Extraction: The cell mass is extracted with methanol[1].

-

Concentration and pH Adjustment: The methanolic extract is concentrated in vacuo, and the resulting aqueous solution is adjusted to pH 5[1].

-

Solvent Extraction: The activity is recovered by extraction with ethyl acetate[1].

-

Further Purification: The crude extract is further purified using the chromatographic methods described above, including cation and anion exchange resins, LH20 chromatography, and centrifugal countercurrent chromatography[1].

The separation of Dactylocycline A and B is achieved using centrifugal countercurrent chromatography with the lower phase of a chloroform-methanol-water solvent system[1].

Characterization Techniques

The structural elucidation and characterization of this compound have been accomplished using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of this compound.

Experimental Protocol:

-

Instrumentation: Fast Atom Bombardment (FAB) mass spectrometry has been utilized[1].

-

Ionization Mode: Spectra are acquired in both positive and negative ion modes[1].

-

Matrix: A suitable matrix for FAB-MS is used, such as 3-nitrobenzyl alcohol.

Quantitative Data:

| Parameter | Value | Reference |

| High-Resolution Mass (M+H)+ | 712.2165 daltons | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex chemical structure of this compound.

Experimental Protocol:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz) is used[1].

-

Solvent: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving this compound for NMR analysis[1].

-

Experiments: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign all proton and carbon signals and establish connectivity within the molecule.

Other Characterization Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum, typically measured in potassium bromide (KBr), provides information about the functional groups present in the molecule[1].

-

Circular Dichroism (CD): CD measurements are used to determine the absolute stereochemistry of the chiral centers in the dactylocycline molecule[2].

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. This compound has a retention time of 4.85 minutes on a Waters µBondapak phenyl column (0.45 x 30 cm) with a flow rate of 1 ml per minute, using a specific solvent system[1].

Mechanism of Action

The antibacterial activity of this compound is attributed to its function as a protein synthesis inhibitor, a mechanism shared with other members of the tetracycline antibiotic family.

Inhibition of Bacterial Protein Synthesis

Tetracyclines, including this compound, exert their bacteriostatic effect by binding to the bacterial 30S ribosomal subunit[3][4][5]. This binding event physically blocks the A-site of the ribosome, which prevents the association of aminoacyl-tRNA with the ribosome-mRNA complex[3][5]. Consequently, the elongation of the polypeptide chain is halted, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth and replication[3][5]. Mammalian cells are less susceptible to the effects of tetracyclines because they do not possess 30S ribosomal subunits and do not accumulate the drug to the same extent as bacteria[3].

Conclusion

This compound represents a significant member of the tetracycline class of antibiotics with promising activity against resistant bacterial strains. While a total chemical synthesis remains an area for future research, its production through fermentation and subsequent purification are well-established. The detailed characterization of this compound through a combination of advanced analytical techniques provides a solid foundation for its further development and application in the pharmaceutical industry. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-understood and validated target for antibacterial drug design. This guide provides the core technical information required by researchers and drug development professionals working with this important natural product.

References

- 1. CA1336695C - Dactylocycline a and this compound - Google Patents [patents.google.com]

- 2. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. III. Absolute stereochemistry of the dactylocyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

Dactylocycline B: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline B is a novel, naturally occurring tetracycline glycoside produced by the actinomycete Dactylosporangium sp.[1] First identified in the early 1990s, it exhibits potent antibacterial activity, notably against Gram-positive bacteria that have acquired resistance to conventional tetracycline antibiotics. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. Its purpose is to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents. While significant foundational knowledge exists, this guide also highlights areas where further investigation is warranted to fully elucidate the therapeutic potential of this unique compound.

Introduction